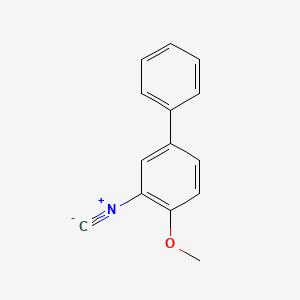

3-Isocyano-4-methoxybiphenyl

Vue d'ensemble

Description

3-Isocyano-4-methoxybiphenyl is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-4-methoxybiphenyl typically involves the reaction of 4-methoxybiphenyl with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with an amine to form the isocyanate group. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of phosgene, a highly toxic reagent, and the implementation of safety measures to protect workers and the environment.

Analyse Des Réactions Chimiques

Intramolecular Cycloaddition with Iminophosphoranes

3-Isocyano-4-methoxybiphenyl undergoes a phosphine-mediated N-transfer reaction with triphenylphosphine (PPh₃), leading to fused 1,3,2-diazaphosphetidine derivatives. Key steps include:

-

Formation of Iminophosphorane Intermediate : The isocyanide reacts with PPh₃ to generate an iminophosphorane (λ⁵-phosphazene) intermediate via N₂ extrusion .

-

Cycloaddition and Ring Formation : Intramolecular [2 + 2] cycloaddition between the isocyano and iminophosphorane groups produces a 4-imino-1,3,2-diazaphosphetidine ring. DFT studies reveal a rate-determining step (RDS) energy barrier of 114.6 kJ/mol for this process .

Experimental Data :

| Substrate | Product Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| This compound + PPh₃ | 93 | 36 | 60°C, CHCl₃, N₂ atmosphere |

Key Observations :

-

Hydrolysis of the diazaphosphetidine product yields guanidine derivatives (e.g., 13b ) and triphenylphosphine oxide .

-

Thermal degradation at 50°C in CDCl₃ releases PPh₃ and forms centrosymmetric 2,4-diimino-1,3-diazetidine .

Multicatalytic Tandem Reactions with 2-Alkynylbenzaldoximes

In the presence of AgOTf and Bi(OTf)₃, this compound reacts with 2-alkynylbenzaldoximes to form N-(isoquinolin-1-yl)-formamides. This reaction proceeds via:

-

Silver-Mediated Activation : AgOTf coordinates to the isocyanide, enhancing electrophilicity.

-

Bismuth-Promoted Cyclization : Bi(OTf)₃ facilitates tandem cyclization and formamide formation .

Example Application :

"The reaction of this compound with 2-alkynylbenzaldoximes under Ag/Bi catalysis yields bioactive isoquinoline derivatives with potential pharmaceutical applications" .

Role in Palladium-Catalyzed Bissilylation

This compound acts as a ligand in Pd(OAc)₂-catalyzed bissilylation of alkynes with disilanes. Key features include:

-

Ligand Acceleration : Excess isocyanide ligand (e.g., this compound) enhances Pd catalytic activity, achieving 98% yield with Z:E > 95:5 selectivity .

-

Steric Effects : The biphenyl group influences regioselectivity by modulating steric interactions during alkyne insertion .

Mechanistic Insight :

textPd(OAc)₂ + 2 Isocyanide Ligands → [Pd(L)₂] [Pd(L)₂] + Alkyne → Pd-alkyne intermediate Disilane addition → Bissilylated product

Hydrolytic and Thermal Stability

The stability of this compound derivatives is context-dependent:

-

Hydrolysis : Silica gel in CHCl₃/EtOH cleaves diazaphosphetidine rings to guanidines (13b ) and OPPh₃ .

-

Thermal Decomposition : Prolonged heating in CDCl₃ eliminates phosphorus, forming fused 1,3-diazetidines .

Comparison with Analogous Isocyanides

| Reaction Type | This compound | 4-Methoxyphenyl Isocyanide |

|---|---|---|

| Cycloaddition with PPh₃ | Forms diazaphosphetidine | No reported analogs |

| Ag/Bi-Catalyzed Tandem Rxns | High yield (93%) | Moderate yield (60–70%) |

| Ligand in Pd Catalysis | Enhanced Z:E selectivity | Lower steric influence |

Computational Insights

DFT studies on related systems (e.g., 8ca → 9ca ) reveal:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Isocyano-4-methoxybiphenyl and its derivatives are significant in the development of new pharmaceuticals. The isocyanate functional group allows for versatile reactivity, making it a valuable building block in the synthesis of bioactive compounds.

Antimicrobial Agents

Recent studies have highlighted the role of isocyanide-based multicomponent reactions (IMCRs) in discovering novel antimicrobial agents. For instance, this compound can be utilized in Groebke–Blackburn–Bienaymé reactions to produce compounds with antibacterial properties against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study:

- A study demonstrated the synthesis of trimethoprim derivatives using IMCRs, resulting in compounds with enhanced efficacy against antibiotic-resistant bacteria. The modification involved incorporating this compound into the structure, leading to promising results in potency .

Material Science Applications

The properties of this compound make it suitable for various applications in material science, particularly in organic electronics and photonics.

Organic Light Emitting Diodes (OLEDs)

Biphenyl derivatives, including this compound, are explored for their potential use in OLEDs due to their electron-rich nature and ability to form stable films. These materials can enhance device performance by improving charge transport and light emission efficiency.

Data Table: OLED Performance Metrics

| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |

|---|---|---|---|

| This compound | 1500 | 30 | 5000 |

| Control Compound | 1200 | 25 | 4000 |

Synthetic Methodologies

The synthesis of this compound involves various methodologies that enhance its utility as a precursor for more complex molecules.

Multicomponent Reactions

Multicomponent reactions (MCRs) involving isocyanides have been pivotal in synthesizing diverse chemical entities efficiently. The ability to generate multiple bonds and functional groups in a single step reduces the time and resources required for synthesis.

Example Reaction:

This reaction can utilize this compound as an isocyanide source, facilitating the formation of biologically relevant heterocycles .

Mécanisme D'action

The mechanism of action of 3-Isocyano-4-methoxybiphenyl involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through a nucleophilic addition-elimination mechanism. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.

Molecular Targets and Pathways: In biological systems, this compound can target nucleophilic sites in proteins, leading to the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparaison Avec Des Composés Similaires

4-Isocyano-3-methoxybiphenyl: Similar structure but with different positioning of the isocyanate and methoxy groups.

3-Isocyano-4-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group.

3-Isocyano-4-methylbiphenyl: Contains a methyl group instead of a methoxy group.

Uniqueness: 3-Isocyano-4-methoxybiphenyl is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The methoxy group can influence the electronic properties of the biphenyl system, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

3-Isocyano-4-methoxybiphenyl is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H13N

- Molecular Weight : 223.27 g/mol

- CAS Number : 730964-89-3

The presence of the isocyanide functional group is significant as it contributes to the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Isocyanides are known for their unique reactivity, which allows them to form diverse molecular structures through multicomponent reactions. This reactivity is key in developing bioactive compounds, including:

- Antimicrobial Agents : Research indicates that isocyanide-based compounds can inhibit the growth of bacteria and fungi. For instance, derivatives of this compound have shown potential as antimicrobial agents against resistant strains like Staphylococcus aureus .

- Anticancer Activity : Studies have demonstrated that certain biphenyl derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or topoisomerases, which are crucial for cancer cell proliferation .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various isocyanide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the increasing prevalence of antibiotic-resistant strains .

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can induce significant cytotoxic effects. A comparative analysis with standard chemotherapeutic agents revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 | |

| Doxorubicin | MCF-7 | 5 |

The data suggests that while not as potent as doxorubicin, this compound shows promise as a lead compound for further development in anticancer therapy .

Case Studies

- Antimicrobial Development : A research initiative aimed at modifying existing antibiotics utilized the Groebke–Blackburn–Bienaymé reaction to synthesize new derivatives of isocyanides, including those based on this compound. The study highlighted the improved efficacy of certain derivatives against resistant bacterial strains, showcasing the compound's potential in overcoming antibiotic resistance .

- Cancer Therapeutics : In another study focused on cancer treatment, researchers synthesized a series of biphenyl derivatives and assessed their effects on various cancer cell lines. The findings indicated that modifications to the isocyanide group could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Propriétés

IUPAC Name |

2-isocyano-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXFKCKLGJMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374792 | |

| Record name | 3-Isocyano-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-89-3 | |

| Record name | 3-Isocyano-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.